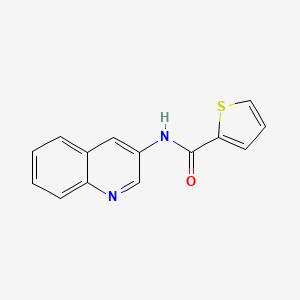

N-quinolin-3-ylthiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-quinolin-3-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-14(13-6-3-7-18-13)16-11-8-10-4-1-2-5-12(10)15-9-11/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUHELATNKNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Quinolin 3 Ylthiophene 2 Carboxamide

Established Synthetic Pathways for N-quinolin-3-ylthiophene-2-carboxamide

The most common and established pathway for synthesizing this compound involves a two-step sequence. First, thiophene-2-carboxylic acid is converted into a more reactive acylating agent, typically the acid chloride. This activated intermediate is then reacted with 3-aminoquinoline (B160951) to form the final amide product.

The conversion of a carboxylic acid to an acid chloride is a standard method for activating the carboxyl group for nucleophilic acyl substitution. masterorganicchemistry.comoup.com For thiophene-2-carboxylic acid, this transformation is efficiently achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The use of thionyl chloride is a prevalent method, often catalyzed by a small amount of N,N-dimethylformamide (DMF). chemicalbook.com

The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. libretexts.org This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. A chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, yielding the desired thiophene-2-carbonyl chloride. libretexts.org

Once thiophene-2-carbonyl chloride is prepared, it is reacted with 3-aminoquinoline in a nucleophilic acyl substitution reaction to form the amide bond. This type of reaction is often referred to as a Schotten-Baumann reaction. youtube.com The lone pair of electrons on the nitrogen of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

This addition forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. oup.com

Detailed Reaction Conditions and Purification Techniques for this compound

The successful synthesis of this compound relies on carefully controlled reaction conditions and rigorous purification methods.

For the initial acid chloride formation, a representative procedure involves dissolving thiophene-2-carboxylic acid in an inert solvent like ethyl acetate (B1210297) under a nitrogen atmosphere. chemicalbook.com A catalytic amount of DMF is added, and the mixture is heated. Thionyl chloride (typically 1.1 to 1.5 equivalents) is then added slowly. chemicalbook.com The reaction progress can be monitored until the starting carboxylic acid is fully consumed. The resulting thiophene-2-carbonyl chloride is often a pale yellow oil and can be purified by vacuum distillation to remove excess thionyl chloride and solvent. chemicalbook.com

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Starting Material | Thiophene-2-carboxylic acid | The acyl source. |

| Reagent | Thionyl chloride (SOCl₂) | Chlorinating agent to activate the carboxylic acid. |

| Catalyst | N,N-dimethylformamide (DMF) | Speeds up the formation of the acid chloride. |

| Solvent | Ethyl acetate or other aprotic solvents (e.g., DCM, THF) | Provides a medium for the reaction. |

| Temperature | 55-65 °C | Ensures a reasonable reaction rate. chemicalbook.com |

| Reaction Time | 2-4 hours | Time required for complete conversion. chemicalbook.com |

| Purification | Vacuum distillation | Separates the product from solvent and excess reagent. chemicalbook.com |

For the subsequent amide coupling step, 3-aminoquinoline is dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724), often in the presence of a non-nucleophilic base like triethylamine. The solution is typically cooled in an ice bath before the dropwise addition of the thiophene-2-carbonyl chloride solution. After the addition, the reaction is allowed to warm to room temperature and stirred until completion.

Purification of the final product, this compound, generally begins with quenching the reaction, often by pouring it into water. The crude solid product often precipitates and can be collected by filtration. The solid is then washed with water and sometimes a dilute basic solution (like aqueous sodium bicarbonate) to remove any remaining acidic impurities. For higher purity, the crude product is typically subjected to recrystallization from a suitable solvent (e.g., ethanol (B145695), isopropanol) or purified by column chromatography on silica (B1680970) gel.

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Reactants | Thiophene-2-carbonyl chloride, 3-Aminoquinoline | The electrophile and nucleophile for amide formation. |

| Base | Triethylamine or Pyridine | Neutralizes the HCl byproduct. oup.com |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous aprotic solvent is crucial. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |

| Reaction Time | Several hours to overnight | Monitored by TLC for completion. |

| Work-up | Aqueous quench, filtration | Initial isolation of the crude product. |

| Purification | Recrystallization or Column Chromatography | To obtain the final product in high purity. |

Optimization Strategies and Challenges in this compound Synthesis

While the synthetic pathway is well-established, several challenges can arise that require optimization to ensure high yield and purity.

Several side reactions can occur during the amide coupling step, potentially lowering the yield and complicating purification.

Hydrolysis: Thiophene-2-carbonyl chloride is highly reactive and susceptible to hydrolysis by any moisture present in the reaction, which would convert it back to the unreactive thiophene-2-carboxylic acid. To mitigate this, the reaction must be carried out under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Reaction with Base: If a nucleophilic base is used, it could potentially compete with 3-aminoquinoline in reacting with the acid chloride. Using a sterically hindered, non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) minimizes this possibility.

Double Acylation: While the nitrogen atom within the quinoline (B57606) ring is significantly less nucleophilic than the exocyclic amino group, highly forcing conditions could theoretically lead to unwanted side reactions. However, under standard Schotten-Baumann conditions, the reaction is highly selective for the 3-amino group.

Thermal Decomposition: Unstable intermediates or the final product could decompose if the reaction is overheated. Controlling the temperature, especially during the initial exothermic addition of the acid chloride, is crucial for preventing side product formation.

Strategies to optimize the coupling include slow, controlled addition of the acid chloride at low temperatures (e.g., 0 °C), ensuring the use of high-purity, anhydrous reagents and solvents, and carefully selecting a non-nucleophilic base.

Yield and Purity Enhancement Approaches

Optimization of the amide coupling reaction is a primary strategy for yield enhancement. The choice of coupling reagents and reaction conditions plays a pivotal role. A common procedure for forming the amide bond is the condensation of a carboxylic acid with an amine in the presence of an activating agent. growingscience.comresearchgate.net For challenging couplings, such as those involving electron-deficient amines, a combination of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 1-hydroxybenzotriazole (B26582) (HOBt), and 4-dimethylaminopyridine (B28879) (DMAP) can be effective. nih.gov The use of 1 equivalent of EDC and DMAP with a catalytic amount of HOBt has been shown to provide good to excellent yields in the synthesis of various amide derivatives. nih.gov Other uronium-based coupling agents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are also widely used to facilitate efficient amide bond formation. growingscience.comresearchgate.net The selection of the solvent is also crucial, with aprotic solvents like acetonitrile (CH3CN), dichloromethane (DCM), or N,N-dimethylformamide (DMF) being common choices. nih.gov

Purity enhancement is addressed through both the reaction work-up and subsequent purification procedures. After the reaction, an aqueous work-up is typically performed to remove water-soluble reagents and byproducts. The crude product is then subjected to purification. Flash column chromatography on silica gel is a general and rapid method to obtain pure compounds, effectively removing unreacted starting materials and coupling agent residues. researchgate.net The choice of eluent system, often a mixture of a nonpolar solvent (like hexane (B92381) or pentane) and a polar solvent (like ethyl acetate or dichloromethane), is optimized to achieve good separation. exlibrisgroup.com Recrystallization is another powerful technique for purifying solid products. This involves dissolving the crude compound in a suitable hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of high-purity crystals. For quinoline derivatives, solvents such as ethanol or mixtures like acetic acid/water have been used for recrystallization. lookchem.com

A summary of common coupling reagents used for amide synthesis is presented in the table below.

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Name | Abbreviation | Typical Base Used | Notes |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, DMAP | Commonly used, water-soluble byproducts are easily removed. researchgate.netnih.gov |

| N,N'-Dicyclohexylcarbodiimide | DCC | DMAP | High yielding, but byproduct (DCU) can be difficult to remove. growingscience.comresearchgate.net |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | DIPEA | Highly efficient, especially for difficult couplings. growingscience.comresearchgate.net |

| Phosphorus oxychloride | POCl3 | Pyridine | Used to generate acyl chlorides in situ before amine addition. growingscience.com |

Synthetic Approaches to this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound allows for systematic exploration of structure-activity relationships. Modifications can be introduced on the quinoline ring, the thiophene (B33073) ring, or by altering the amide linker itself.

Modifications on the Quinoline Ring System

Substituents can be introduced onto the quinoline ring system by starting with appropriately substituted anilines. A versatile method for constructing the quinoline core is the Vilsmeier-Haack reaction. researchgate.netniscpr.res.inijsr.net This approach allows for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in

The general synthetic sequence begins with the acetylation of a substituted aniline (B41778) to form the corresponding N-arylacetamide. lookchem.com This acetamide (B32628) is then treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl3) and DMF, which induces cyclization to yield a 2-chloro-3-formylquinoline derivative. niscpr.res.inijsr.net The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization and leads to good yields. niscpr.res.in The resulting 3-formyl group can be oxidized to a carboxylic acid using an appropriate oxidizing agent. This substituted quinoline-3-carboxylic acid is then ready for coupling with 2-aminothiophene to provide the target this compound derivative with desired modifications on the quinoline moiety. lookchem.com This strategy has been successfully employed to prepare a variety of 2-chloroquinoline-3-carboxamides with substituents such as methyl, chloro, and fluoro groups at the C-6 position of the quinoline ring. lookchem.com

The table below illustrates the types of substituents that can be introduced onto the quinoline ring using this methodology.

Table 2: Examples of Substituted Quinoline Precursors via Vilsmeier-Haack Reaction

| Starting Acetanilide | Vilsmeier-Haack Product | Resulting Quinoline-3-carboxylic acid | Reference |

|---|---|---|---|

| N-phenylacetamide | 2-Chloroquinoline-3-carbaldehyde (B1585622) | 2-Chloroquinoline-3-carboxylic acid | lookchem.com |

| N-(p-tolyl)acetamide | 2-Chloro-6-methylquinoline-3-carbaldehyde | 2-Chloro-6-methylquinoline-3-carboxylic acid | lookchem.com |

| N-(4-chlorophenyl)acetamide | 2,6-Dichloroquinoline-3-carbaldehyde | 2,6-Dichloroquinoline-3-carboxylic acid | lookchem.com |

| N-(4-fluorophenyl)acetamide | 2-Chloro-6-fluoroquinoline-3-carbaldehyde | 2-Chloro-6-fluoroquinoline-3-carboxylic acid | lookchem.com |

Modifications on the Thiophene Ring System

Diverse functionalities can be introduced onto the thiophene ring of this compound through various synthetic strategies. These methods either build a substituted thiophene ring from acyclic precursors or functionalize a pre-existing thiophene scaffold.

One powerful method for functionalization is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This palladium-catalyzed reaction allows for the formation of C-C bonds between a halogenated thiophene and an organoboron compound. youtube.com For instance, starting with a 4-bromo or 5-bromothiophene-2-carboxamide, various aryl or heteroaryl groups can be introduced at the 4- or 5-position by coupling with the corresponding boronic acids or boronic esters. mdpi.comnih.gov The reaction conditions, including the choice of palladium catalyst, base, and solvent, are optimized to achieve high yields and prevent side reactions like dehalogenation. nih.gov

Another versatile approach is the Gewald reaction, which allows for the synthesis of polysubstituted 2-aminothiophenes from simple starting materials. tubitak.gov.trsciforum.net In its various forms, the reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. tubitak.gov.tr By choosing different carbonyl compounds and nitrile derivatives, a wide array of substituents can be installed at the 4- and 5-positions of the 2-aminothiophene ring. tubitak.gov.trnih.gov These substituted 2-aminothiophenes can then serve as key intermediates, where the amino group is coupled with quinoline-3-carboxylic acid to yield the desired thiophene-modified analogs. For example, this method has been used to prepare 2-aminothiophene-3-carboxamides with hydroxyl, methyl, and amino groups at various positions. nih.govnih.gov

The table below summarizes key synthetic routes for thiophene ring modification.

Table 3: Synthetic Strategies for Thiophene Ring Modification

| Position(s) Modified | Synthetic Method | Precursor | Reagents | Resulting Moiety | Reference(s) |

|---|---|---|---|---|---|

| C4 or C5 | Suzuki Coupling | Bromo-thiophene-2-carboxamide | Arylboronic acid, Pd catalyst, Base | Aryl-substituted thiophene | mdpi.comnih.gov |

| C4 and C5 | Gewald Reaction | Carbonyl compound | Active methylene nitrile, Sulfur, Base | Alkyl/Aryl-substituted 2-aminothiophene | tubitak.gov.trsciforum.net |

| C3 | Cyclization of precursors | N-(4-acetylphenyl)-2-chloroacetamide | Functionalized thiocarbamoyl compounds | 3-Hydroxy/Methyl/Amino-thiophene | nih.gov |

Linker Modifications and Isosteric Replacements

Modifying the amide linker (-CO-NH-) in this compound is a key strategy in medicinal chemistry to improve physicochemical and pharmacokinetic properties, such as metabolic stability. nih.govacs.org This involves replacing the amide bond with a bioisostere, which is a functional group that mimics the spatial and electronic properties of the original amide. nih.govresearchgate.net

Common amide bioisosteres include five-membered heterocyclic rings such as oxadiazoles, thiazoles, and triazoles. nih.govdrughunter.comcambridgemedchemconsulting.com These heterocycles can replicate the hydrogen bonding capabilities and conformational rigidity of the amide bond while being more resistant to enzymatic cleavage. nih.govunimore.it

Oxadiazole Analogs: The 1,3,4-oxadiazole (B1194373) ring is a well-established amide isostere. researchgate.net The synthesis of a quinoline-oxadiazole hybrid can be achieved by first converting a quinoline carboxylic acid into its corresponding acid hydrazide. This intermediate can then be cyclized with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to form the 2,5-disubstituted 1,3,4-oxadiazole ring, linking the quinoline and a substituted phenyl ring (as a surrogate for the thiophene). nih.gov

Thiazole (B1198619) Analogs: Thiazoles can also serve as effective amide surrogates. bohrium.com A synthetic route to quinoline-thiazole derivatives can involve the reaction of a 2-chloroquinoline-3-carbaldehyde with a suitable thiazole precursor. acs.org For example, a 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) can be used as a starting point for building a thiazole-linked analog. acs.org Another approach involves the direct coupling of a quinoline-3-carboxylic acid with an aminothiazole derivative using standard amide coupling conditions. nih.govacs.org

Triazole Analogs: The 1,2,3-triazole ring is another popular amide isostere, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govunimore.it A potential synthetic route would involve preparing a quinoline-3-yl azide (B81097) and a thiophene-2-yl alkyne (or vice-versa) and subjecting them to CuAAC conditions to form the 1,4-disubstituted 1,2,3-triazole linker. unimore.it

The table below lists some common amide isosteres and their potential application in the this compound scaffold.

Table 4: Common Amide Isosteres and Their Synthetic Precursors

| Isostere | Key Features | Potential Synthetic Precursors | Reference(s) |

|---|---|---|---|

| 1,3,4-Oxadiazole | Planar, H-bond acceptor, metabolically stable | Quinoline-3-carbohydrazide + Thiophene-2-carboxylic acid | nih.govresearchgate.netnih.gov |

| Thiazole | H-bond acceptor/donor potential, rigid | Quinoline-3-carboxylic acid + 2-Aminothiazole derivative | bohrium.comacs.orgnih.gov |

| 1,2,3-Triazole | Stable, H-bond acceptor/donor, synthesized via 'click' chemistry | Quinoline-3-yl azide + Thiophene-2-yl alkyne | nih.govunimore.it |

| Sulfonamide | H-bond donor, can have solubility issues | Quinoline-3-sulfonyl chloride + 2-Aminothiophene | cambridgemedchemconsulting.comnih.gov |

Structure Activity Relationship Sar and Molecular Design Principles for N Quinolin 3 Ylthiophene 2 Carboxamide Analogs

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of N-quinolin-3-ylthiophene-2-carboxamide analogs is highly sensitive to the nature and position of substituents on both the quinoline (B57606) and thiophene (B33073) rings. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents play a pivotal role in modulating potency and selectivity. nih.govnih.gov

On the Thiophene Ring: The arrangement of the carboxamide group on the thiophene ring is critical. Research on related thiophene-carboxamide series has shown that the position of the carboxamide is important for inhibitory activity. For instance, moving the carboxamide group from the 2-position to other positions on the thiophene ring can lead to a complete loss of activity. nih.gov Furthermore, substitutions at the 4 and 5-positions of the thiophene ring have been found to result in less active compounds compared to the unsubstituted analog. nih.gov

Studies on 3-substituted thiophene-2-carboxamide derivatives have revealed that the nature of the substituent at the 3-position significantly impacts biological effects like antibacterial activity. For example, analogs with a 3-amino group (-NH2) tend to display higher antibacterial activity than those with a 3-hydroxy (-OH) group, while 3-methyl (-CH3) substitutions result in the lowest activity. nih.gov This suggests that hydrogen bonding capability and electronic effects at this position are key determinants of interaction with the biological target. nih.gov Density Functional Theory (DFT) calculations have supported these findings, showing that different substituents alter the molecule's electronic properties, such as the HOMO-LUMO energy gap, which can correlate with reactivity and biological function. nih.govresearchgate.net

On the Quinoline Ring: The quinoline moiety offers multiple positions for substitution, and modifications here can fine-tune the molecule's properties. Incorporating a carboxamide linkage at various positions within the quinoline framework has proven to be an effective strategy for enhancing pharmacological properties. nih.gov The electronic properties of substituents on the N-aryl portion of carboxamides often show a parabolic relationship with biological activity. nih.gov This means there is an optimal value for electron-withdrawing or electron-donating character; activity may decrease if the substituent is too strongly electron-withdrawing or too weakly so. nih.gov For related quinoline carboxamides, it has been observed that benzyl (B1604629) derivatives with a weak electron-withdrawing effect on the amide moiety can be optimal for certain activities. nih.gov

Below is a data table summarizing the influence of substituent modifications on the biological activity of related carboxamide scaffolds.

| Scaffold Position | Substituent/Modification | Observed Effect on Biological Activity | Reference(s) |

| Thiophene Ring | Carboxamide at 5-position (instead of 2) | Complete loss of activity | nih.gov |

| Thiophene Ring | Methyl group at 4- or 5-position | Reduced activity | nih.gov |

| Thiophene Ring | Amino group (-NH2) at 3-position | Higher antibacterial activity | nih.gov |

| Thiophene Ring | Hydroxy group (-OH) at 3-position | Moderate antibacterial activity | nih.gov |

| Thiophene Ring | Methyl group (-CH3) at 3-position | Lowest antibacterial activity | nih.gov |

| Quinoline Ring | General Substituents | Activity shows parabolic dependence on electronic properties | nih.gov |

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional shape, or conformation, of this compound is a critical factor governing its ability to bind to a biological target. Conformational analysis helps to understand the molecule's preferred spatial arrangement and its flexibility, which are essential for effective ligand-target interactions.

Molecular dynamics (MD) simulations are a powerful tool used to study the stability of a ligand when bound to its protein target. nih.gov Parameters such as the root mean square deviation (RMSD) and the radius of gyration (Rg) are analyzed to assess the stability and compactness of the ligand-protein complex over time. nih.gov A stable complex, indicated by low RMSD fluctuations, suggests an optimal fit of the ligand within the binding pocket, which is a hallmark of a potent molecule. nih.gov

Bioisosteric Replacement Strategies within the this compound Scaffold

Bioisosteric replacement is a key strategy in medicinal chemistry used to improve a compound's potency, selectivity, or pharmacokinetic properties by swapping one functional group or substructure for another with similar physical or chemical properties. nih.govresearchgate.net This approach has been applied to the this compound scaffold to probe the importance of its different components.

A fundamental bioisosteric replacement involves substituting one of the core heterocyclic rings. For example, replacing the thiophene moiety with a phenyl ring in a series of related carboxamide inhibitors led to a drastic drop in biological activity. nih.gov This finding underscores that the thiophene ring is not merely a spacer but likely a critical pharmacophore that engages in specific, favorable interactions with the target, which cannot be replicated by a simple benzene (B151609) ring.

Bioisosterism can also be applied to the substituents on the rings. As noted in section 3.1, replacing a methyl group with a hydroxyl or an amino group at the 3-position of the thiophene ring represents a functional group bioisosteric replacement that significantly alters biological activity, in this case, by introducing hydrogen bonding capabilities. nih.gov These strategies help to build a comprehensive understanding of the specific electronic and steric requirements of the target's binding site.

Targeted Design for Enhanced Potency and Selectivity

The insights gained from SAR, conformational analysis, and bioisosteric replacement studies are funneled into the targeted design of new analogs with improved potency and selectivity. nih.gov The goal is to create molecules that bind more tightly to their intended target (enhanced potency) and are less likely to bind to off-target molecules, which can cause side effects (enhanced selectivity).

Rational design based on SAR data might involve synthesizing a series of analogs where a specific position on the quinoline ring is decorated with substituents that span a range of electronic properties (e.g., -Cl, -OCH3, -CF3) to optimize the parabolic relationship between electronic character and activity. nih.gov If initial findings suggest that a particular hydrogen bond is crucial for activity, new analogs can be designed to strengthen this interaction or introduce new ones.

Computational methods like molecular docking can be used to predict how newly designed analogs will bind to a target protein. By visualizing the binding mode, chemists can identify opportunities for design modifications that improve the fit or create new favorable interactions, such as placing a hydrophobic group in a greasy pocket or a charged group near an oppositely charged amino acid residue. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Rational Design Principles for this compound-based Therapeutics

Based on the available data for this scaffold and related structures, several key principles for the rational design of future therapeutics can be established:

Preservation of the Core Scaffold: The this compound framework is a validated starting point. The thiophene-2-carboxamide portion, in particular, appears essential, and its replacement with other groups like phenyl-carboxamide is detrimental to activity. nih.gov

Strategic Substitution on the Thiophene Ring: The thiophene ring is sensitive to substitution. Positions 4 and 5 should likely remain unsubstituted, while position 3 can be modified to introduce functional groups (like -NH2) that can act as hydrogen bond donors or acceptors to enhance target interaction. nih.govnih.gov

Fine-Tuning via the Quinoline Ring: The quinoline ring provides a versatile platform for optimizing the molecule's physicochemical properties. Substituents should be chosen to achieve an optimal balance of lipophilicity and electronic properties to maximize potency. nih.gov

Conformational Rigidity is Key: The molecule's activity is closely linked to its conformation. Design strategies should aim to maintain a degree of rigidity, potentially through intramolecular hydrogen bonds, to ensure the molecule is pre-organized for binding to its target, thus minimizing the entropic cost of binding. nih.gov

Integrated Computational and Synthetic Approach: A combination of computational modeling (docking, MD simulations) and synthetic chemistry is the most efficient path forward. Computational tools can help prioritize the synthesis of the most promising candidates, saving time and resources.

By adhering to these principles, researchers can more effectively explore the chemical space around the this compound scaffold to develop novel therapeutic agents with high potency and selectivity.

Biological Activities and Mechanistic Insights in Vitro and Preclinical Studies of N Quinolin 3 Ylthiophene 2 Carboxamide

Anticancer Potential and Associated Molecular Pathways

The exploration of N-quinolin-3-ylthiophene-2-carboxamide and its analogues has uncovered significant antiproliferative properties. These activities are attributed to several distinct but interconnected molecular mechanisms that disrupt cancer cell growth and survival.

The quinoline (B57606) scaffold is a key feature in many approved tyrosine kinase inhibitors (TKIs). mdpi.com Derivatives of this scaffold have been developed as dual inhibitors of critical oncogenic kinases such as the epidermal growth factor receptor (EGFR) and human DNA topoisomerase II (Topo II). bohrium.com The interaction between EGFR and topoisomerases can contribute to drug resistance, making dual inhibitors a compelling strategy in oncology. bohrium.com Thiophene-based scaffolds have also been successfully utilized to design potent dual EGFR/HER2 inhibitors. mdpi.com

Furthermore, studies have revealed that elevated levels of Topo IIα may be associated with acquired resistance to EGFR inhibitors like osimertinib (B560133) in non-small cell lung cancer (NSCLC). nih.gov Consequently, the inhibition of Topo II can potentiate the therapeutic effects of EGFR inhibitors, suggesting that compounds with dual activity could offer significant advantages. nih.govresearchgate.net The mechanisms underlying the anticancer activity of potent quinoline carboxamide compounds have been identified as the inhibition of protein kinases and topoisomerases. nih.gov

| Compound Class | Target Kinase | Observed Effect | Source |

|---|---|---|---|

| Quinoline Scaffold Derivatives | EGFR & Topoisomerase IIα | Dual inhibitory activity. | bohrium.com |

| Thiophene-based Derivatives | EGFR & HER2 | Dual inhibitory activity. | mdpi.com |

| Quinolone-3-Carboxamide Derivatives | VEGFR-2 | Potent inhibition (IC50 as low as 36 nM). | nih.gov |

| Topo II Inhibitors (in combination with EGFR inhibitors) | Topo IIα | Synergistically decreased cell survival in osimertinib-resistant cells. | nih.gov |

Compounds featuring the quinoline and thiophene (B33073) carboxamide scaffolds have demonstrated the ability to interfere with the cell cycle and trigger programmed cell death (apoptosis) in cancer cells. For instance, a structurally related quinoline derivative, 2-amino-N-quinoline-8-yl-benzenesulfonamide, was identified as a potent cytotoxic agent that induces cell cycle arrest at the G2 phase. nih.gov This arrest is followed by the hallmarks of apoptosis, including DNA fragmentation and PARP cleavage. nih.gov

Similarly, certain thiophene carboxamide scaffolds have been shown to exert antiproliferative effects by activating apoptotic pathways. mdpi.com The induction of apoptosis can occur through both extrinsic and intrinsic signaling pathways. nih.gov This often involves the activation of caspase cascades (caspase-8, -9, and -3), a collapse of the mitochondrial membrane potential, and the release of cytochrome c. nih.gov Studies on quinolone-3-carboxamide derivatives confirm their proapoptotic activity, showing an increase in early and late apoptotic cell populations and elevated expression of apoptotic markers like Bax and Caspase-7. nih.gov

| Compound/Scaffold | Cell Line(s) | Effect on Cell Cycle | Apoptotic Mechanism | Source |

|---|---|---|---|---|

| 2-amino-N-quinoline-8-yl-benzenesulfonamide | Jurkat T cells | G2 phase arrest | DNA fragmentation, cytochrome C release, PARP cleavage. | nih.gov |

| Quinolone-3-carboxamide derivative (10i) | HepG2 | - | Increased early and late apoptosis; elevated Bax and Caspase-7 expression. | nih.gov |

| Thiophene Carboxamide Derivatives | A375, HT-29, MCF-7 | - | Caspase 3/7 activation, mitochondrial depolarization. | mdpi.com |

The quinoline moiety is known to facilitate direct interaction with DNA, which represents another key aspect of its anticancer activity. In silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these molecules can bind to the A/T minor groove region of a B-DNA duplex. researchgate.net This interaction is a proposed mechanism for the observed DNA condensation and damage in cancer cells. researchgate.net

Epigenetic modifications, particularly DNA methylation, play a crucial role in tumorigenesis. nih.gov DNA methyltransferases (DNMTs) are therefore important therapeutic targets. nih.gov Quinoline-based compounds have been identified as potent, non-nucleoside inhibitors of DNMTs. nih.govnih.gov Specifically, certain bis-quinoline derivatives have shown inhibitory activity against human DNMT1 and DNMT3A, with some isomers displaying high potency. nih.gov

The mechanism for these quinoline-based inhibitors appears to be competitive with the DNA substrate and non-competitive with the S-adenosyl-l-methionine (AdoMet) cofactor. nih.gov This suggests that the compounds may inhibit DNMTs by interacting with the DNA duplex, a hypothesis supported by their known DNA-binding properties. biorxiv.orgnih.gov

| Compound Class | Target Enzyme | Potency/Activity | Mechanism | Source |

|---|---|---|---|---|

| Bis-quinoline regioisomers | hDNMT1, hDNMT3A | Comparable to prototype against hDNMT1; gained potency against hDNMT3A (EC50 = 0.8 µM for most potent isomer). | Inhibition and protein degradation. | nih.gov |

| 4-aminoquinoline-based inhibitors (e.g., SGI-1027) | DNMT1, DNMT3Acat | Potent inhibitory activity. | DNA competitive, AdoMet non-competitive. | nih.gov |

Antimicrobial Efficacy

In addition to its anticancer potential, the this compound structure is associated with significant antimicrobial properties. Both the quinoline and thiophene carboxamide moieties are found in compounds with demonstrated antibacterial efficacy.

Derivatives containing the thiophene-2-carboxamide scaffold have been tested against a panel of pathogenic bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Studies indicate that these compounds are often more active against Gram-positive bacteria. nih.gov For example, one amino thiophene-2-carboxamide derivative showed excellent activity against S. aureus (83.3% inhibition) and P. aeruginosa (86.9% inhibition). nih.gov

Similarly, quinoline derivatives have been developed as broad-spectrum antibacterial agents. semanticscholar.org Hybrid quinoline-sulfonamide complexes exhibited excellent activity against S. aureus and very good activity against E. coli. nih.gov Other quinoline derivatives have shown high potency against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The combination of these two scaffolds in one molecule suggests a strong potential for broad-spectrum antibacterial action.

| Compound Class/Derivative | Bacterial Strain | Activity/Efficacy | Source |

|---|---|---|---|

| Amino thiophene-2-carboxamide (7b) | Staphylococcus aureus | Excellent activity (83.3% inhibition). | nih.gov |

| Amino thiophene-2-carboxamide (7b) | Escherichia coli | Good activity (64.0% inhibition). | nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC25923 | Excellent activity (21 mm inhibition zone). | nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli ATCC25922 | Very good activity (19 mm inhibition zone). | nih.gov |

| Quinolin-2-thione derivative (6b) | Staphylococcus aureus | High potency (22 mm inhibition zone). | researchgate.net |

| Quinolin-2-thione derivative (6b) | Escherichia coli | High potency (24 mm inhibition zone). | researchgate.net |

Antifungal Activity against Specific Pathogens (e.g., Candida albicans, Aspergillus niger)

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. ijbpsa.com Quinoline derivatives, in particular, have been a significant area of investigation for their potential antifungal properties.

Studies on various quinoline derivatives have demonstrated notable activity against Candida albicans, a common opportunistic fungal pathogen. For instance, a series of 2,6-disubstituted quinolines, including 6-amide and 6-urea derivatives, have shown fungicidal activity against C. albicans, with minimal fungicidal concentration (MFC) values below 15 µM. nih.gov Specifically, certain 6-amide derivatives displayed MFC values in the range of 6.25–12.5 µM. nih.gov Some of these compounds were also found to be effective against the emerging pathogen Candida glabrata. nih.gov Furthermore, research into quinoline derivatives linked to a chalcone (B49325) moiety has shown that these compounds, when combined with fluconazole, exhibit significant inhibitory activity against fluconazole-resistant C. albicans strains. nih.gov One particular compound from this series, PK-10, in combination with fluconazole, demonstrated potent antifungal effects, which are thought to involve the inhibition of hyphae formation and induction of mitochondrial dysfunction. nih.gov

In addition to activity against Candida species, the broader class of quinoline derivatives has been explored for activity against Aspergillus niger. While specific data for this compound is not available, the general antifungal potential of the quinoline scaffold suggests a possible area for future investigation. ijbpsa.com For example, the phytochemical Angelicin, a furanocoumarin, has shown antifungal activity against both Aspergillus niger and Candida albicans. ijbpsa.com

**Table 1: Antifungal Activity of Representative Quinoline Derivatives against *Candida albicans***

| Compound Class | Specific Derivative Example | Activity Metric | Value (µM) | Pathogen |

|---|---|---|---|---|

| 2,6-Disubstituted quinolines (6-amide) | Compound 1 | MFC | 6.25-12.5 | C. albicans |

| 2,6-Disubstituted quinolines (6-amide) | Compound 5 | MFC | 6.25-12.5 | C. albicans |

| 2,6-Disubstituted quinolines (6-amide) | Compound 6 | MFC | 6.25-12.5 | C. albicans |

| Quinoline-chalcone derivative | PK-10 (with Fluconazole) | - | - | FLC-resistant C. albicans |

Other Enzyme Inhibition Profiles

Cholinesterase Inhibition (AChE, BChE)

Cholinesterase inhibitors are critical in the management of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. mdpi.com The quinoline scaffold is a component of several compounds investigated for cholinesterase inhibitory activity. A study on diversely functionalized quinolinones identified compounds with promising inhibitory activity against human recombinant acetylcholinesterase (hrAChE) and butyrylcholinesterase (hrBChE). mdpi.com One particular quinolinone, designated QN8, was found to be a potent and selective non-competitive inhibitor of hrAChE with an IC50 value of 0.29 µM and a Ki value of 79 nM. mdpi.comresearchgate.net

Furthermore, a series of quinoline thiosemicarbazones were synthesized and evaluated for their anti-Alzheimer potential. Several of these compounds were identified as potent dual inhibitors of both AChE and BChE, with one of the most potent compounds exhibiting IC50 values of 9.68 µM for AChE and 11.59 µM for BChE. nih.gov This indicates that the quinoline moiety is a key pharmacophore in the design of cholinesterase inhibitors. nih.gov

Table 2: Cholinesterase Inhibition by Representative Quinoline Derivatives

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| Quinolinone | QN8 | hrAChE | 0.29 |

| Quinolinone | QN9 | hrAChE | - |

| Dihydroquinolinone | DQN7 | hrAChE | - |

| Quinoline thiosemicarbazone | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 |

| Quinoline thiosemicarbazone | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BChE | 11.59 |

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological and pathological processes, making them a target for therapeutic intervention. nih.gov Research into the inhibition of tissue non-specific alkaline phosphatase (TNAP) has explored various heterocyclic compounds. A series of novel quinolinyl-iminothiazolines were synthesized and evaluated for their alkaline phosphatase inhibition potential. nih.govresearchgate.net One compound in this series, N-benzamide quinolinyl iminothiazoline (6g), demonstrated significant inhibitory effect with an IC50 value of 0.337 ± 0.015 µM, which was considerably more potent than the standard inhibitor KH2PO4 (IC50 = 5.245 ± 0.477 µM). nih.govresearchgate.net

Additionally, studies on benzo[b]thiophene derivatives have identified compounds with TNAP inhibitory properties. nih.gov Two water-soluble racemic benzothiopheno-tetramisole and -2,3-dehydrotetramisole derivatives were found to have apparent inhibition constants (Ki) of 85 ± 6 µM and 135 ± 3 µM, respectively, comparable to the known inhibitor levamisole. nih.gov Thiophene derivatives have also been utilized as inhibitors for alkaline phosphatases. researchgate.net

Table 3: Alkaline Phosphatase Inhibition by Related Heterocyclic Compounds

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Ki (µM) |

|---|---|---|---|---|

| Quinolinyl-iminothiazoline | N-benzamide quinolinyl iminothiazoline (6g) | Alkaline Phosphatase | 0.337 ± 0.015 | - |

| Benzo[b]thiophene derivative | Benzothiopheno-tetramisole (racemic) | TNAP | - | 85 ± 6 |

| Benzo[b]thiophene derivative | Benzothiopheno-2,3-dehydrotetramisole (racemic) | TNAP | - | 135 ± 3 |

Translocator Protein (TSPO) Binding Affinity

The translocator protein (TSPO) is a mitochondrial protein that is upregulated in response to neuroinflammation and brain injury, making it a valuable biomarker. nih.gov Several classes of compounds, including quinoline-2-carboxamides, have been designed as ligands for TSPO imaging. nih.gov These are structurally related to the well-known TSPO ligand PK11195. nih.gov

High-affinity representatives of the quinoline-2-carboxamide (B1208818) class, such as VC193M, VC198M, and VC195M, have demonstrated IC50 values of 2.1 nM, 2.9 nM, and 2.1 nM, respectively. nih.gov Another derivative, the fluoromethyl derivative [11C]VC701, showed an even higher potency with an IC50 value of 0.11 nM. nih.gov A small library of iodinated quinoline-2-carboxamides was also prepared and tested for TSPO binding affinity, with N,N-Diethyl-3-iodomethyl-4-phenylquinoline-2-carboxamide showing excellent affinity (Ki = 12.0 nM). researchgate.net These findings highlight the potential of the quinoline carboxamide scaffold for high-affinity binding to TSPO. nih.govresearchgate.net

Table 4: TSPO Binding Affinity of Quinoline-2-Carboxamide Derivatives

| Compound | Binding Affinity Metric | Value (nM) |

|---|---|---|

| VC193M | IC50 | 2.1 |

| VC198M | IC50 | 2.9 |

| VC195M | IC50 | 2.1 |

| [11C]VC701 | IC50 | 0.11 |

| N,N-Diethyl-3-iodomethyl-4-phenylquinoline-2-carboxamide | Ki | 12.0 |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition (as a class of carboxamides)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway. The inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs. While direct data on this compound is unavailable, research on related thiophene-2-carboxylic acid derivatives provides insight into the potential for this class of compounds to act as dual 5-LOX/COX inhibitors. nih.gov A series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives were synthesized and showed promising in vitro activity, with some derivatives exhibiting submicromolar IC50 values for the inhibition of 5-LOX and COX-1. nih.gov Thiophene-based compounds such as Tinoridine and Tiaprofenic acid are known to act by inhibiting COX enzymes, while Zileuton is a LOX inhibitor. researchgate.net This suggests that the thiophene carboxamide scaffold has the potential to be developed into effective anti-inflammatory agents by targeting these enzymes. researchgate.netnih.gov

Antiviral Properties

The quinoline scaffold is present in a number of compounds with a broad spectrum of biological activities, including antiviral effects. nih.gov Quinoline derivatives have been found to be potent against a variety of viruses, such as dengue virus, zika virus, and human immunodeficiency virus (HIV). nih.govnih.gov For example, two compounds based on the quinoline scaffold demonstrated dose-dependent inhibition of dengue virus serotype 2 in the low and sub-micromolar range. nih.gov

In the context of thiophene carboxamides, a series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes were evaluated as potential antiviral agents. nih.gov Some of the 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes showed considerable activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with IC50 values ranging from 0.1-10 µg/mL. nih.gov Additionally, certain 2-aminothiophenes displayed moderate and selective activity against HIV-1. nih.gov Flavone derivatives containing carboxamide fragments have also been designed and shown to have excellent in vivo antiviral activities against tobacco mosaic virus (TMV). mdpi.com

Table 5: Antiviral Activity of Representative Thiophene Carboxamide Derivatives

| Compound Class | Virus | Activity Metric | Value (µg/mL) |

|---|---|---|---|

| 3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes | Human Cytomegalovirus (CMV) | IC50 | 0.1-10 |

| 3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes | Varicella Zoster Virus (VZV) | IC50 | 0.1-10 |

| 2-Amino-3-(2-nitrophenylsulfonyl)thiophene | HIV-1 | EC50 | 3.8 |

Anti-inflammatory Response Modulation

This compound has been investigated for its potential to modulate inflammatory responses, a key process in many diseases. The overproduction of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines is a hallmark of chronic inflammation.

Research into compounds with similar structural motifs, such as quinoline and thiophene derivatives, has shown promise in mitigating inflammation. These compounds often exert their effects by inhibiting key inflammatory pathways. For instance, certain quinoline derivatives have been shown to suppress the production of NO and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) expression and the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial for the transcription of pro-inflammatory genes.

While direct studies on this compound's anti-inflammatory mechanism are not extensively detailed in the provided context, the known activities of its constituent moieties suggest a potential for similar mechanisms of action. Thiophene-based compounds have also been recognized for their anti-inflammatory properties, often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Future studies would be beneficial to specifically elucidate the anti-inflammatory profile of this compound, including its effects on NO and cytokine production in relevant cellular models.

Table 1: Investigated Anti-inflammatory Activities of Related Quinoline and Thiophene Derivatives

| Compound Class | Biological Activity | Mechanism of Action |

|---|---|---|

| Quinoline Derivatives | Inhibition of NO, TNF-α, and IL-6 production | Downregulation of iNOS, Inhibition of NF-κB and MAPK pathways |

Note: This table is illustrative of the activities of related compound classes and does not represent direct data for this compound.

Anticonvulsant Activity in In Vivo Models

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Quinoline derivatives have been explored as a source of novel anticonvulsant agents.

The anticonvulsant potential of this compound would be assessed using standard in vivo models in animals, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds effective against absence seizures. In these tests, the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures, is determined.

Currently, there is no specific information available from the provided search results regarding the anticonvulsant activity of this compound. However, studies on other quinoline carboxamide derivatives have demonstrated anticonvulsant properties in these preclinical models. The neuroprotective mechanisms of such compounds can be diverse, potentially involving modulation of ion channels (e.g., sodium, potassium, or calcium channels), enhancement of GABAergic inhibition, or antagonism of glutamatergic excitation.

To ascertain the anticonvulsant profile of this compound, dedicated preclinical studies are necessary to determine its efficacy in the MES and scPTZ models and to investigate its underlying mechanism of action.

Table 3: Common In Vivo Models for Anticonvulsant Drug Screening

| Test Model | Seizure Type Modeled | Primary Endpoint |

|---|---|---|

| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Abolition of the hind limb tonic extensor component of the seizure. |

Note: This table describes standard preclinical models for anticonvulsant research and does not present data for this compound.

Computational and Theoretical Investigations of N Quinolin 3 Ylthiophene 2 Carboxamide

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, such as its stability, electronic structure, and reactivity. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is employed to calculate properties like molecular geometry, electrostatic potential, and global reactivity descriptors. semanticscholar.orgmdpi.com For N-quinolin-3-ylthiophene-2-carboxamide, DFT calculations would reveal the distribution of electron density across the molecule. The quinoline (B57606) ring, being relatively electron-deficient, and the electron-rich thiophene (B33073) ring would create a distinct electronic profile.

DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecule's surface. These maps are crucial for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions. researchgate.net In this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the carboxamide group are expected to be regions of high negative potential, making them potential hydrogen bond acceptors.

Global reactivity descriptors derived from DFT, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), quantify the molecule's reactivity. mdpi.commdpi.com A molecule with high hardness and a large energy gap between its frontier orbitals is generally more stable and less reactive. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely distributed over the electron-rich thiophene ring and the carboxamide linker, while the LUMO may be localized on the electron-accepting quinoline moiety. This distribution facilitates intramolecular charge transfer, a property relevant to optical and electronic applications. mdpi.com DFT studies on related thiophene sulfonamide and quinoline derivatives have reported energy gaps typically in the range of 3.4 to 5.7 eV, suggesting considerable stability. mdpi.comresearchgate.net

Table 2: Representative HOMO-LUMO Energy Gaps for Related Molecular Scaffolds

| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|---|

| Thiophene Sulfonamide Derivatives | B3LYP/6-311G(d,p) | - | - | 3.44 - 4.65 |

| Quinoline-based Derivatives | DFT B3LYP/6-31G(d) | - | - | ~5.69 |

| Arylated Quinolines | DFT B3LYP/6-311+G(d,p) | - | - | 1.90 - 2.46 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies can predict how it fits into the binding site of various biological targets. Quinoline-3-carboxamides (B1200007) are known to target the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes proteins like ATM, ATR, and DNA-PKcs. mdpi.comresearchgate.net Docking simulations place the ligand into the active site of the target protein and use a scoring function to estimate the binding affinity, typically expressed in kcal/mol. nih.gov A more negative score generally indicates a stronger binding affinity.

Studies on similar quinoline derivatives have identified them as potential inhibitors of kinases, where the quinoline nitrogen often forms a crucial hydrogen bond in the hinge region of the kinase, mimicking the interaction of ATP. mdpi.comresearchgate.netresearchgate.net Thiophene carboxamide derivatives have also been investigated as inhibitors of various enzymes, showing promising binding scores. nih.govnih.gov Docking this compound against relevant cancer targets like PI3Kα or kinases such as ERK2 would predict its binding pose and affinity, providing a rationale for its potential anticancer activity. researchgate.netmdpi.com

Beyond predicting the binding pose, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity. researchgate.net Key interactions for a molecule like this compound would likely include:

Hydrogen Bonds: The amide (-CONH-) linker is a prime site for forming hydrogen bonds, with the oxygen acting as an acceptor and the N-H group as a donor. The quinoline nitrogen is also a well-established hydrogen bond acceptor. mdpi.commdpi.com

π-π Stacking: The aromatic systems of the quinoline and thiophene rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket. nih.gov

Hydrophobic Interactions: The planar surfaces of the quinoline and thiophene rings can form favorable hydrophobic interactions with nonpolar residues in the active site.

Table 3: Predicted Interactions for this compound with a Kinase Target

| Molecular Moiety | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Quinoline Nitrogen | Hinge region residues (e.g., Met, Cys) | Hydrogen Bond |

| Quinoline Ring | Aromatic residues (e.g., Phe, Tyr) | π-π Stacking, Hydrophobic |

| Amide Linker (NH-CO) | Asp, Glu, Lys, Ser | Hydrogen Bond (Donor/Acceptor) |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time, providing a more realistic representation of the biological system. nih.gov

For the this compound-protein complex predicted by docking, an MD simulation can assess its stability and the persistence of key interactions over a defined period (e.g., 100 nanoseconds). mdpi.comnih.gov The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A low and stable RMSD value over the simulation time suggests that the complex is stable and the ligand remains securely bound in the active site. mdpi.comnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Methionine |

| Cysteine |

| Aspartic Acid |

| Glutamic Acid |

| Lysine |

| Serine |

| Leucine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For the broader class of quinoline and thiophene carboxamides, QSAR studies have been instrumental in identifying key molecular features that drive their therapeutic effects, particularly in anticancer research. nih.govresearchgate.net

A review of quinoline and quinolone carboxamides highlights that the incorporation of a carboxamide linkage at various positions on the quinoline framework is a successful strategy for enhancing pharmacological properties, especially anticancer potency. nih.gov 3D-QSAR analyses performed on related benzothiophene (B83047) carboxanilides have successfully generated predictive models, identifying molecular properties with the most significant impact on their antitumor activity. researchgate.net These studies often reveal that specific substitutions on the aromatic rings can significantly influence the compound's efficacy.

For a hypothetical QSAR model of this compound and its derivatives, the following descriptors would likely be crucial for predicting biological activity:

Electronic Properties: The distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. These parameters influence how the molecule interacts with biological targets.

Steric Factors: The size and shape of the molecule, as defined by descriptors like molecular volume and surface area, play a significant role in its ability to fit into the binding site of a target protein.

Hydrophobicity: The lipophilicity of the molecule, often expressed as logP, is a key determinant of its ability to cross cell membranes and reach its site of action.

QSAR models for similar compounds are frequently developed using statistical methods like multiple linear regression (MLR) and more advanced machine learning techniques such as support vector regression (SVR) and random forest (RF) regression. nih.gov These models help in predicting the activity of new derivatives and guiding the synthesis of more potent compounds. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Related Carboxamide Derivatives

| Descriptor Category | Specific Descriptor Examples | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions and reaction propensity with biological targets. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Determines the fit of the molecule within the receptor's binding pocket. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and overall topology of the molecule, affecting binding. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport to the target site. |

In Silico Pharmacokinetic Predictions for Research Guidance

In silico pharmacokinetic predictions are essential in early-stage drug discovery to forecast a compound's absorption, distribution, metabolism, and excretion (ADME) properties, thereby guiding further experimental research. nih.govnih.gov For this compound, predictions can be inferred from studies on analogous quinoline and thiophene derivatives. nih.gov

Computational tools and web servers are commonly used to predict these properties based on the molecule's structure. These predictions help in identifying potential liabilities that could hinder a compound's development into a viable drug.

Most quinoline derivatives that have been studied computationally exhibit favorable predicted pharmacokinetic profiles. nih.gov For instance, many show good potential for oral bioavailability, a critical factor for patient-friendly drug administration. The prediction of drug-likeness, often based on rules such as Lipinski's Rule of Five, is a primary step in this assessment. These rules evaluate properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Table 2: Predicted Pharmacokinetic Profile for a Representative Carboxamide Structure

| Pharmacokinetic Parameter | Predicted Property | Implication for Research |

| Drug-Likeness | Compliance with Lipinski's Rule of Five | Indicates good potential for oral bioavailability. |

| Oral Bioavailability | High | Suggests the compound is likely to be well-absorbed when administered orally. |

| Blood-Brain Barrier (BBB) Penetration | Variable (structure-dependent) | The ability to cross the BBB is crucial for drugs targeting the central nervous system. |

| CYP450 Inhibition | Low to Moderate | Low inhibition potential is desirable to minimize drug-drug interactions. |

| Plasma Protein Binding | High | High binding can affect the free concentration of the drug available for therapeutic action. |

In silico studies on related compounds also provide guidance on potential metabolic pathways and interactions with drug-metabolizing enzymes like the cytochrome P450 family. mdpi.com Early identification of compounds that are likely to be potent inhibitors of these enzymes is crucial to avoid adverse drug-drug interactions.

Future Directions and Emerging Research Perspectives for N Quinolin 3 Ylthiophene 2 Carboxamide

Development of Advanced Synthetic Methodologies

The traditional synthesis of N-quinolin-3-ylthiophene-2-carboxamide likely involves the condensation of a quinoline (B57606) amine with a thiophene-2-carbonyl chloride. nih.gov However, future efforts will focus on developing more efficient, modular, and advanced synthetic routes. One promising avenue is the adoption of one-pot cyclization reactions for the thiophene-2-carboxamide portion, which could streamline the synthesis process by condensing precursors in a single step. nih.gov

Furthermore, methodologies such as C-H functionalization, which has been successfully used to create elaborate benzofuran-2-carboxamide (B1298429) derivatives, could be adapted. mdpi.com This strategy would allow for the late-stage modification of the quinoline or thiophene (B33073) rings, providing rapid access to a diverse library of analogs from a common intermediate. The use of directing groups like 8-aminoquinoline (B160924) has proven effective in such transformations and could be explored in this context. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Applications

The quinoline and thiophene-2-carboxamide scaffolds are known to exhibit a wide spectrum of biological activities, suggesting numerous unexplored possibilities for this compound. Quinoline-3-carboxamides (B1200007) have demonstrated potential as treatments for autoimmune diseases like multiple sclerosis and rheumatoid arthritis, as well as possessing antimalarial and antibacterial properties. nih.govresearchgate.net Thiophene-2-carboxamides are also known for their antibacterial, antioxidant, and antitumor activities. nih.gov

Based on these precedents, future research should investigate the activity of this compound against a range of novel biological targets. Key areas for exploration include:

Kinase Inhibition: Many kinase inhibitors feature quinoline or similar heterocyclic cores. Investigating the inhibitory activity of this compound against panels of kinases, such as those implicated in cancer (e.g., MAP kinases, receptor tyrosine kinases) or inflammatory diseases, could reveal potent and selective inhibitors. researchgate.net

Antimicrobial Activity: Given the known antibacterial properties of both parent scaffolds, screening against a broad range of pathogenic bacteria, including drug-resistant strains like Streptococcus pneumoniae, is a logical next step. nih.govresearchgate.net

Immunomodulation: The immunomodulatory effects of quinoline-3-carboxamides like Linomide and Tasquinimod suggest that this compound could be a valuable candidate for treating autoimmune disorders or as an adjunct in cancer immunotherapy. nih.gov

Design of Highly Selective and Potent this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the lead compound. By systematically modifying the this compound structure, researchers can design analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Key design strategies would involve:

Substitution on the Quinoline Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the quinoline ring can significantly impact biological activity. researchgate.net

Substitution on the Thiophene Ring: The activity of thiophene-2-carboxamides is highly dependent on the nature of substituents at the 3, 4, and 5-positions. For instance, studies have shown that 3-amino and 3-hydroxy derivatives can possess strong antioxidant and antibacterial properties. nih.gov

Modification of the Amide Linker: Altering the amide linker, for example by creating reverse amides or replacing it with bioisosteres, could modulate the compound's stability and binding characteristics. nih.gov

The following table outlines a hypothetical design strategy for generating analogs based on known SAR principles from related compounds.

| Modification Site | Proposed Substituent/Change | Anticipated Impact on Activity | Rationale / Reference |

| Quinoline Ring (Position 4) | Hydroxy (-OH) | Potential increase in anti-inflammatory (LOX inhibition) or antibacterial activity. | 4-hydroxy-2-quinolinone is a privileged scaffold with known bioactivity. nih.gov |

| Thiophene Ring (Position 3) | Amino (-NH2) | Potential for enhanced antioxidant and antibacterial activity. | 3-amino thiophene-2-carboxamides have shown superior activity compared to methyl or hydroxy analogs. nih.gov |

| Thiophene Ring (Position 3) | Methoxy (B1213986) (-OCH3) on an attached phenyl ring | Potential for excellent activity against specific bacterial strains like P. aeruginosa and S. aureus. | A methoxy group on related hydroxy thiophene-2-carboxamide compounds showed very good antibacterial effect. nih.gov |

| Amide Nitrogen | Alkyl chains (e.g., propyl) | Modulation of lipophilicity and binding affinity; chain length can be critical for activity. | In related quinolinone carboxamides, a propyl substituent showed high inhibitory activity, while longer chains were inactive. nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To fully understand how this compound and its potent analogs exert their biological effects, a systems-level approach is necessary. The integration of multi-omics data—including proteomics, phosphoproteomics, transcriptomics, and metabolomics—can provide an unbiased and comprehensive view of the compound's mechanism of action. nih.govacs.org

A future research workflow could involve treating a relevant cell line (e.g., a cancer cell line) with the compound and then applying various omics techniques:

Chemoproteomics: This can identify the direct protein targets of the compound within the cell. nih.gov

Phosphoproteomics: This can reveal how the compound modulates kinase signaling pathways. acs.org

Transcriptomics and Proteomics: These analyses can show the downstream effects on gene expression and protein abundance, helping to map the affected cellular networks. nih.gov

By integrating these datasets, researchers can build a detailed molecular map of the compound's on- and off-target effects, identify biomarkers of response, and elucidate mechanisms of potential resistance. This approach has proven valuable for understanding the complex actions of kinase inhibitors and can be a powerful tool for developing this compound as a precision therapeutic. nih.govnih.gov

Application in Chemical Biology Probes and Tools

Beyond direct therapeutic applications, highly potent and selective analogs of this compound can be developed into valuable chemical biology probes. By attaching a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a photo-crosslinking group—to a non-critical position on the molecule, these probes can be used to:

Identify and Validate Targets: Affinity probes can be used to pull down binding partners from cell lysates, confirming target engagement.

Visualize Target Localization: Fluorescently tagged analogs can be used in cellular imaging to visualize the subcellular location of their target protein.

Quantify Target Occupancy: Probes can be used in competitive binding assays to measure how effectively other compounds engage the target in a cellular context.

The development of such tools, potentially as part of a curated "chemogenomic set," would significantly aid in the study of the biological pathways modulated by this class of compounds. sgc-unc.org

Green Chemistry Approaches in Synthesis of this compound

Future synthetic efforts should prioritize sustainability by incorporating principles of green chemistry. zenodo.orgucl.ac.uk Traditional amide bond formation often relies on stoichiometric activating reagents that generate significant chemical waste. ucl.ac.uk

Emerging green approaches applicable to the synthesis of this compound include:

Catalytic Amidation: Using catalysts like boric acid or activated silica (B1680970) can facilitate amide bond formation while minimizing waste. whiterose.ac.ukresearchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by heating a triturated mixture of reactants, dramatically reduces environmental impact. researchgate.net

Electrosynthesis: Employing electrochemical methods for amide synthesis is an inherently greener route that avoids harsh reagents. rsc.org

By focusing on these future directions, the scientific community can systematically explore and optimize the this compound scaffold, paving the way for the development of novel therapeutics and powerful research tools.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.